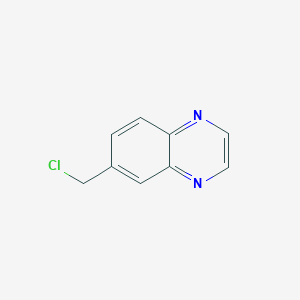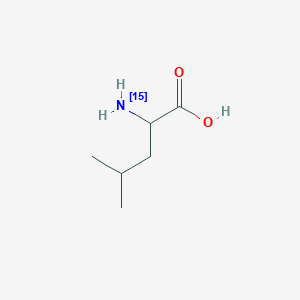![molecular formula C14H23KN3O10 B1609950 pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate CAS No. 7216-95-7](/img/structure/B1609950.png)
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate: is a chemical compound known for its chelating properties. It is often used in various industrial and scientific applications due to its ability to bind metal ions. This compound is a derivative of glycine, a simple amino acid, and is modified to include multiple carboxymethyl groups, enhancing its chelating ability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate typically involves the reaction of glycine with formaldehyde and potassium cyanide, followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous processes. The raw materials are mixed in large reactors, and the reaction is carefully monitored to maintain optimal conditions. After the reaction, the product is purified through crystallization or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also participate in reduction reactions, gaining electrons and forming reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound is used as a chelating agent to bind metal ions in various reactions. It helps in the removal of metal impurities and enhances the stability of metal complexes.
Biology: In biological research, it is used to study metal ion interactions with biomolecules. It can also be used in the preparation of metal-chelate complexes for various biochemical assays.
Medicine: In medicine, this compound is explored for its potential in chelation therapy, where it helps in the removal of toxic metal ions from the body. It is also used in diagnostic imaging as a contrast agent.
Industry: In industrial applications, it is used in water treatment processes to remove heavy metals. It is also used in the formulation of cleaning agents and detergents to enhance their effectiveness by binding metal ions that interfere with cleaning processes.
作用机制
The mechanism of action of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate involves its ability to form stable complexes with metal ions. The multiple carboxymethyl groups in the compound provide multiple binding sites for metal ions, forming a stable chelate complex. This chelation process helps in the sequestration and removal of metal ions from solutions or biological systems.
相似化合物的比较
- Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt (1:5)
- Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, iron salt
Comparison:
- Potassium Salt: The potassium salt form is often preferred in applications requiring high solubility in water.
- Sodium Salt: The sodium salt form is commonly used in similar applications but may have different solubility and stability properties.
- Iron Salt: The iron salt form is used in specific applications where iron chelation is required.
The uniqueness of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate lies in its high solubility and stability, making it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
7216-95-7 |
|---|---|
分子式 |
C14H23KN3O10 |
分子量 |
432.44 g/mol |
IUPAC 名称 |
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.K/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |
InChI 键 |
AVTREVLJQWPYFS-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[K] |
Key on ui other cas no. |
7216-95-7 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant; Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tris[trinitratocerium(IV)] paraperiodate](/img/structure/B1609876.png)

![7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1609881.png)






![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)
